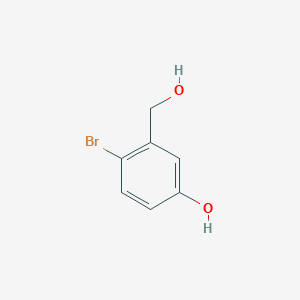

4-Bromo-3-(hydroxymethyl)phenol

描述

Overview of Phenolic Compounds in Organic Chemistry

Phenolic compounds, often referred to as phenols or phenolics, are a significant class of organic molecules characterized by a hydroxyl (—OH) group directly attached to a carbon atom within an aromatic ring. britannica.come-bookshelf.de The simplest member of this family is phenol (B47542) (C₆H₅OH) itself. bionity.com While they bear a structural resemblance to alcohols, their chemical properties are distinct, primarily due to the direct attachment of the hydroxyl group to an aromatic system. bionity.com This arrangement leads to a notable increase in acidity compared to aliphatic alcohols, with pKa values typically falling between 10 and 12. bionity.comwikipedia.org The enhanced acidity is a result of the aromatic ring's ability to stabilize the negative charge of the corresponding phenolate (B1203915) ion through resonance. wikipedia.org

Phenols are versatile compounds that participate in a wide array of chemical reactions. bionity.com The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution, making phenols key starting materials for the synthesis of many other organic compounds. chemistrysteps.combyjus.com They can undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgchemistrysteps.com Additionally, phenols can be oxidized to form quinones. britannica.comlibretexts.org These compounds are not only synthesized industrially but are also widely produced by plants and microorganisms, where they play various roles in growth, development, and defense. e-bookshelf.dewikipedia.org

Significance of Halogenation in Phenol Derivatives

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenol ring, significantly modifies the parent molecule's physical and chemical properties. The high reactivity of the phenolic ring, activated by the hydroxyl group, often makes halogenation a facile process, sometimes occurring even without a Lewis acid catalyst. chemistrysteps.combyjus.com For instance, the bromination of phenol can readily lead to di- and tri-substituted products. libretexts.org

The introduction of a halogen, such as bromine, has several important consequences:

Electronic Effects : Halogens are electron-withdrawing through the inductive effect but electron-donating through resonance. This dual nature influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards further substitution.

Steric Effects : The size of the halogen atom can influence the regioselectivity of subsequent reactions, directing incoming groups to less hindered positions.

Synthetic Utility : The carbon-halogen bond provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions, which are fundamental in the construction of more complex molecules.

Introduction to Hydroxymethyl Groups in Aromatic Systems

The hydroxymethyl group (—CH₂OH) is a primary alcohol substituent attached to an aromatic ring. numberanalytics.com Its presence introduces a site for a different set of chemical reactions compared to the phenol's hydroxyl group. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a halomethyl group, which is a good leaving group for nucleophilic substitution reactions.

The introduction of a hydroxymethyl group onto an aromatic ring can be achieved through various methods, including the reaction of an aromatic compound with formaldehyde (B43269) (hydroxymethylation), often in the presence of an acid or base catalyst. wikipedia.org In the context of phenols, this reaction can be directed to the ortho position. Microbiological processes have also been developed for the hydroxylation of methyl groups on aromatic heterocycles to yield the corresponding hydroxymethyl derivatives. google.com

Contextualizing 4-Bromo-3-(hydroxymethyl)phenol within Broader Chemical Classes

This compound is a multifunctional organic compound that incorporates the key features of the chemical classes discussed above. It is a halogenated phenol , specifically a brominated phenol. It is also a hydroxymethyl phenol , containing a primary alcohol functional group attached to the aromatic ring. The specific substitution pattern—a bromine atom at position 4 and a hydroxymethyl group at position 3 relative to the phenolic hydroxyl group—imparts a unique set of properties and reactivity to the molecule.

This compound serves as a valuable intermediate in organic synthesis. The phenolic hydroxyl group can be used to form ethers or esters, the hydroxymethyl group can undergo oxidation or substitution, and the bromine atom can participate in cross-coupling reactions. This trifunctional nature allows for a high degree of synthetic flexibility, making it a useful building block for the preparation of more complex molecules. For example, derivatives of this compound have been investigated for their potential use in various applications, including the synthesis of pharmacologically active compounds.

Chemical and Physical Properties of this compound and Related Compounds

The properties of this compound and its isomers are influenced by the positions of the bromo and hydroxymethyl substituents on the phenol ring.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| This compound | 666747-04-2 | C₇H₇BrO₂ | 203.04 | Solid | Not available |

| 2-Bromo-4-(hydroxymethyl)phenol | 29922-56-3 | C₇H₇BrO₂ | 203.04 | Yellow Solid | 126-128 rsc.org |

| 3-Bromo-4-(hydroxymethyl)phenol | 14472-14-1 | C₇H₇BrO₂ | 203.04 | Solid | Not available |

| 4-Bromo-3-methoxyphenol | 102127-34-4 | C₇H₇BrO₂ | 203.03 | Solid | 77-82 sigmaaldrich.com |

Data compiled from various sources.

Synthesis and Reactivity

The synthesis of substituted phenols like this compound can be approached in several ways. One common strategy involves the functionalization of a pre-existing phenol. For instance, the formylation of a bromophenol, followed by the reduction of the resulting aldehyde, can yield a (bromohydroxymethyl)phenol. The ortho-formylation of phenols can be achieved with high regioselectivity using reagents like paraformaldehyde and magnesium dichloride. orgsyn.org

Another approach involves the bromination of a (hydroxymethyl)phenol. However, care must be taken to achieve chemoselectivity, as the phenolic hydroxyl group is also reactive. A method for the direct and chemoselective bromination of the hydroxymethyl group in (hydroxymethyl)phenols has been developed, which avoids reaction at the phenolic hydroxyl. thieme-connect.com

The reactivity of this compound is characterized by the interplay of its three functional groups. The phenolic hydroxyl imparts acidity and directs electrophilic substitution to the ortho and para positions. The hydroxymethyl group can be oxidized or converted to a more reactive leaving group. The bromine atom can be displaced or participate in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Research and Applications

This compound and its isomers are valuable intermediates in the synthesis of a wide range of more complex molecules. For example, the related compound salbutamol (B1663637) (also known as albuterol), a well-known bronchodilator, has a 4-hydroxy-3-(hydroxymethyl)phenyl moiety as its core structure. wikipedia.org This highlights the potential of this class of compounds in medicinal chemistry.

Derivatives of this compound have been utilized in the synthesis of various compounds, including those with potential biological activity. For instance, it can be a precursor for creating substituted phenoxy compounds, as seen in the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. nih.gov The ability to selectively modify each of the three functional groups makes it a versatile building block for creating diverse molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFITZCDVUFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2737-20-4 | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of 4 Bromo 3 Hydroxymethyl Phenol

Established Synthetic Pathways for 4-Bromo-3-(hydroxymethyl)phenol

The creation of this compound is primarily accomplished through two main synthetic routes, each with its own set of advantages and considerations.

Bromination of 3-(hydroxymethyl)phenol as a Primary Route

A common and direct method for synthesizing this compound involves the electrophilic bromination of 3-(hydroxymethyl)phenol. In this reaction, a brominating agent is introduced to the starting material, leading to the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The hydroxyl and hydroxymethyl groups on the phenol (B47542) ring direct the incoming electrophile, influencing the position of bromination.

One documented procedure involves suspending 3-hydroxybenzaldehyde (B18108) in a solvent like dichloromethane (B109758). echemi.com Bromine is then added dropwise while maintaining a specific temperature range to control the reaction rate and selectivity. echemi.com The resulting product, 2-bromo-5-hydroxybenzaldehyde (B121625), can then be further processed.

Reduction of 2-bromo-5-hydroxybenzaldehyde to this compound

Another key synthetic pathway involves the reduction of the aldehyde group in 2-bromo-5-hydroxybenzaldehyde to a hydroxymethyl group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

A typical method employs sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol (B129727). chemicalbook.com The reaction is generally carried out at a reduced temperature, for instance, 0°C, to ensure controlled reduction and minimize side reactions. chemicalbook.com After the reaction is complete, it is quenched, and the product is isolated and purified. chemicalbook.com This two-step process, starting from 3-hydroxybenzaldehyde, provides a reliable route to this compound.

Alternative Synthetic Strategies and Reagents

Beyond the primary routes, alternative strategies and reagents have been explored for the bromination of phenols, which can be adapted for the synthesis of brominated hydroxymethylphenols. These methods often aim to improve selectivity, yield, and safety.

For instance, N-bromosuccinimide (NBS) is a popular and less hazardous alternative to molecular bromine for aromatic brominations. sci-hub.se The effectiveness of NBS can be enhanced by using it in polar solvents like acetonitrile (B52724) and in the presence of strong acids such as HBF₄·Et₂O. sci-hub.se This system has been shown to be highly selective for the monobromination of phenols. sci-hub.se Other brominating systems, such as potassium bromide (KBr) in the presence of an oxidizing agent like ZnAl–BrO₃⁻–layered double hydroxides, have also been developed for the regioselective monobromination of phenols. nih.gov These alternative reagents and conditions offer a broader toolkit for chemists to optimize the synthesis of specific bromophenolic compounds.

Reaction Conditions and Optimization for Synthesis

The successful synthesis of this compound hinges on the careful control and optimization of reaction conditions. Key parameters such as temperature and solvent polarity play a pivotal role in determining the yield, purity, and selectivity of the desired product.

Temperature Control in Synthetic Procedures

Temperature is a critical factor in both the bromination and reduction steps. During the bromination of 3-hydroxybenzaldehyde with bromine, the reaction temperature is typically maintained between 35-38°C to facilitate the dissolution of the starting material and control the exothermic reaction. echemi.com After the initial reaction, the mixture is often cooled to a much lower temperature, around -5 to 0°C, to promote the crystallization of the product and enhance the yield. echemi.com

Similarly, in the reduction of 2-bromo-5-hydroxybenzaldehyde using sodium borohydride, the reaction is commonly conducted at 0°C. chemicalbook.com This lower temperature helps to moderate the reactivity of the reducing agent, preventing over-reduction or other unwanted side reactions and ensuring the selective conversion of the aldehyde to the alcohol.

Solvent Polarity and Selection

The choice of solvent is crucial as it can significantly influence the reaction's outcome. In the bromination of phenols, the solvent polarity can affect the rate and selectivity of the reaction. For instance, the use of a non-polar solvent like dichloromethane is common in the bromination of 3-hydroxybenzaldehyde. echemi.com In contrast, polar solvents like acetonitrile are favored when using N-bromosuccinimide as the brominating agent, as they can enhance the nuclear bromination of activated aromatic compounds. sci-hub.se

For the reduction step, polar protic solvents like methanol are typically used to dissolve the sodium borohydride and the aldehyde substrate, facilitating a homogeneous reaction mixture. chemicalbook.com The solubility of the reactants in the chosen solvent is a key consideration for efficient reaction kinetics. The selection of an appropriate solvent system is therefore a balance between reactant solubility, reaction rate, and the ease of product isolation and purification.

Interactive Data Table: Synthetic Parameters

| Step | Starting Material | Reagent | Solvent | Temperature | Product |

| Bromination | 3-Hydroxybenzaldehyde | Bromine | Dichloromethane | 35-40°C | 2-Bromo-5-hydroxybenzaldehyde |

| Reduction | 2-Bromo-5-hydroxybenzaldehyde | Sodium Borohydride | Methanol | 0°C | This compound |

Role of Catalysts and Bases in Reactions

The synthesis of substituted phenols and their derivatives often requires the use of catalysts and bases to facilitate reactions and control regioselectivity. In the synthesis of related bromo-phenolic compounds, various catalytic systems are employed. For instance, the bromination of aromatic compounds can be achieved using reagents like o-xylylene (B1219910) bis(triethylammonium tribromide) in a solvent such as acetonitrile. chemicalbook.com

In reactions involving the introduction of the hydroxymethyl group or subsequent modifications, bases play a crucial role. For example, the synthesis of related benzonitrile (B105546) derivatives can be performed in the presence of a base like triethylamine (B128534) or pyridine. These bases act as proton scavengers, driving the reaction forward. The choice of base and catalyst is critical for achieving high yields and minimizing side reactions.

Table 1: Examples of Catalysts and Bases in Related Syntheses

| Reaction Type | Reactant Example | Catalyst/Base | Purpose |

|---|---|---|---|

| Bromination | Aromatic Compound | o-Xylylene bis(triethylammonium tribromide) | Brominating agent |

This table presents examples from related syntheses and may not be specific to this compound.

Purification Techniques and Yield Optimization

Achieving high purity and optimizing the yield of this compound and its derivatives are critical aspects of its synthesis. Common purification techniques include recrystallization and column chromatography. For the purification of analogous compounds like 4-bromo-3-methylphenol, column chromatography using silica (B1680970) gel with an eluent mixture of n-hexane and ethyl acetate (B1210297) has been reported to be effective. chemicalbook.com

Yield optimization strategies involve careful control of reaction conditions. This includes monitoring the reaction progress using techniques such as Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts. chemicalbook.com Adjusting the stoichiometry of reactants and maintaining an inert atmosphere, especially during reactions sensitive to oxidation, are also key to maximizing the yield.

Formation of Derivatives via the Hydroxymethyl Group

The hydroxymethyl group of this compound is a primary alcohol and thus a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For a related isomer, 3-bromo-4-(hydroxymethyl)phenol, the hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This transformation provides a route to the corresponding hydroxy-bromobenzoic acid derivative.

Acetylation of the Hydroxymethyl Group to form 2-bromo-5-hydroxybenzyl acetate

The hydroxymethyl group can undergo acetylation to form the corresponding ester. The reaction of this compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or acid catalyst, would yield 2-bromo-5-hydroxybenzyl acetate. This reaction is a standard transformation for primary alcohols. Phenols are generally less reactive nucleophiles than alcohols but can react with more reactive acid anhydrides. issr.edu.kh

Etherification and Esterification Strategies

The hydroxymethyl group is amenable to both etherification and esterification, providing pathways to a diverse set of derivatives.

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. A patented method for producing related 4-bromo-3-alkylphenyl ethers involves the reaction of a 3-alkyl phenol ether with bromine vapor, which suggests pathways for ether formation on the phenolic hydroxyl, but similar principles can be applied to the hydroxymethyl group after selective protection of the more acidic phenolic hydroxyl. google.com

Esterification: Beyond simple acetylation, a variety of esters can be formed by reacting this compound with different carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). These reactions are typically catalyzed by an acid or a coupling agent.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts distinct reactivity to the molecule. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. issr.edu.kh This phenoxide is a potent nucleophile and can participate in a variety of reactions.

The phenolic hydroxyl can undergo etherification, for example, in the synthesis of bromo-[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II) from 4-bromo-3-methylphenol, where the phenolic oxygen is alkylated. sigmaaldrich.cn Similarly, esterification of the phenolic hydroxyl group can be achieved, typically by reaction with an acid chloride or anhydride. It is important to note that the relative reactivity of the phenolic hydroxyl versus the hydroxymethyl group must be considered for selective derivatization. Generally, the phenolic hydroxyl is more acidic and will react preferentially with bases.

Alkylation and Arylation Reactions

The phenolic hydroxyl group of this compound serves as a prime site for alkylation and arylation reactions, enabling the introduction of various substituents that can modulate the molecule's properties. In a notable example related to the synthesis of Crisaborole, an intermediate, 4-(4-bromo-3-formyl-phenoxy)-benzonitrile, undergoes reduction to yield 4-(4-bromo-3-hydroxymethyl-phenoxy)-benzonitrile. google.com Subsequently, the benzylic alcohol of this derivative can be protected, for instance, by reaction with chloromethyl methyl ether in the presence of a suitable base. google.com This protection strategy facilitates further reactions at other positions of the molecule.

Another significant derivatization involves the etherification of the phenolic hydroxyl group. For instance, 4-bromo-3-(1,3-dioxolane-2-yl)phenol can be synthesized from 2-bromo-5-hydroxybenzaldehyde and ethylene (B1197577) glycol. This intermediate is then reacted with 4-fluorobenzonitrile (B33359) in the presence of anhydrous potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide to form 4-[4-bromo-3-(1,3-dioxolane-2-yl)phenoxy]benzonitrile. cjph.com.cn This reaction highlights the utility of the phenolic hydroxyl in forming aryl ethers.

Formation of Phenolic Esters

The phenolic hydroxyl group of this compound and its derivatives can readily undergo esterification to form phenolic esters. This transformation is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule. While specific examples detailing the direct esterification of this compound are not prevalent in the provided context, the general reactivity of phenols to form esters is a fundamental and well-established chemical transformation. nih.gov For instance, in the synthesis of fesoterodine, a related phenolic compound, the formation of a phenolic monoester is a key step. google.com This suggests that similar esterification reactions, using acyl chlorides or carboxylic anhydrides in the presence of a base, could be applied to this compound to generate a library of ester derivatives. The selective acylation of phenolic hydroxyls over alcoholic hydroxyls is also a known strategy, often involving a two-step process of complete acylation followed by partial hydrolysis, as alcoholic esters exhibit greater stability towards moderate hydrolysis. nih.gov

Reactivity at the Bromine Position: Towards Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. libretexts.orgnih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors. nobelprize.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are extensively used to modify aryl halides. nobelprize.orgnih.gov In the context of this compound derivatives, the bromine atom serves as an excellent handle for these transformations. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. nobelprize.org

For example, the Suzuki-Miyaura coupling of a bromo-substituted aromatic compound with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base is a highly efficient method for forming biaryl linkages. nih.govnih.gov This methodology could be directly applied to this compound or its protected derivatives to synthesize a wide range of biaryl compounds. Similarly, the Sonogashira coupling with terminal alkynes would yield alkynyl-substituted phenols, and the Heck reaction with alkenes would introduce vinyl groups. nih.gov

A specific example involves the palladium-catalyzed Suzuki cross-coupling of halide-substituted aryl aldehydes with arylboronic acids, which can lead to the formation of polycyclic aromatic alcohols. researchgate.net This demonstrates the compatibility of the cross-coupling reaction with other functional groups present in the molecule.

Borylation Reactions for Crisaborole Synthesis

A particularly important application of palladium-catalyzed reactions involving the bromine position is the borylation reaction, which is a key step in the synthesis of the pharmaceutical agent Crisaborole. cjph.com.cn In an improved synthetic process, 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) undergoes a Miyaura borylation reaction. cjph.com.cn This reaction utilizes a palladium catalyst, specifically [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]), and bis(pinacolato)diboron (B136004) to convert the aryl bromide into a boronate ester. cjph.com.cn The resulting product, 4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile, is a direct precursor to Crisaborole. cjph.com.cn This borylation step is advantageous as it avoids the use of highly flammable and explosive reagents that were employed in earlier synthetic routes. cjph.com.cn

An alternative approach to forming the boronic acid moiety involves a Sandmeyer-type reaction starting from an amino precursor. For instance, 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile (B8263299) can be converted to a diazonium salt, which is then reacted with a borylation agent like bis(pinacolato)diboron to yield Crisaborole. google.com

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Aryl Ether Formation | 4-Bromo-3-(1,3-dioxolane-2-yl)phenol, 4-Fluorobenzonitrile | K2CO3, Tetrabutylammonium bromide | 4-[4-Bromo-3-(1,3-dioxolane-2-yl)phenoxy]benzonitrile | cjph.com.cn |

| Miyaura Borylation | 4-(4-Bromo-3-formylphenoxy)benzonitrile, Bis(pinacolato)diboron | [Pd(dppf)Cl2] | 4-[3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | cjph.com.cn |

| Suzuki Coupling (General) | Aryl Bromide, Arylboronic Acid | Pd(PPh3)4, Base | Biaryl Compound | nih.gov |

| Sandmeyer Borylation | 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile | NaNO2, Acid, Bis(pinacolato)diboron | Crisaborole | google.com |

Comparative Analysis of Synthetic Routes and Efficiency

The synthesis of key derivatives of this compound, particularly in the context of Crisaborole production, has evolved to improve efficiency, safety, and scalability. An early route to Crisaborole involved the reduction of 4-(4-bromo-3-formyl-phenoxy)-benzonitrile to 4-(4-bromo-3-hydroxymethyl-phenoxy)-benzonitrile, followed by protection of the alcohol, and then a lithium-halogen exchange and subsequent borylation with trimethyl borate (B1201080) at very low temperatures (-78 °C). google.com

Another process variation focuses on a one-pot reaction to prepare a key intermediate, 4-(4-bromo-3-(hydroxymethyl)phenoxy)-2,6-dichlorobenzonitrile, without the need to isolate intermediates. epo.org This is achieved by reacting this compound with 2,6-dichloro-4-fluorobenzonitrile. The added chlorine atoms on the benzonitrile activate it towards nucleophilic aromatic substitution, allowing the reaction to proceed at room temperature. The product is then isolated by simple filtration after adding water as an anti-solvent. epo.org

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the molecular structure of 4-Bromo-3-(hydroxymethyl)phenol, with each technique offering unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons of the hydroxymethyl group (-CH₂OH) are expected to appear in the 4.5-5.0 ppm range. The aromatic protons will exhibit signals in the typical aromatic region of 6.5-8.0 ppm. libretexts.org The exact positions and splitting patterns depend on the coupling between adjacent protons. The phenolic hydroxyl (-OH) proton signal is often broad and can appear over a wide range from 3 to 8 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the electron-withdrawing nature of the attached oxygen, the carbon atom of the hydroxymethyl group (-CH₂OH) is expected to resonate in the 60-70 ppm range. libretexts.org The aromatic carbons exhibit signals between 110 and 160 ppm. Specifically, the carbon atom bonded to the phenolic hydroxyl group (C-O) is significantly deshielded and appears around 155 ppm, while the carbon bonded to the bromine atom (C-Br) is also shifted downfield. libretexts.orgwisc.edu The remaining aromatic carbons appear in the 115-135 ppm range. libretexts.orgdocbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Hydroxymethyl Protons | ¹H | ~4.5 - 5.0 | Protons on carbon adjacent to an oxygen atom. |

| Aromatic Protons | ¹H | ~6.5 - 8.0 | Influenced by substitution pattern on the benzene (B151609) ring. libretexts.org |

| Phenolic Proton | ¹H | ~3.0 - 8.0 | Typically a broad singlet; chemical shift is concentration and solvent dependent. libretexts.org |

| Hydroxymethyl Carbon | ¹³C | ~60 - 70 | Carbon adjacent to an electronegative oxygen atom. libretexts.org |

| Aromatic Carbons | ¹³C | ~110 - 160 | Range includes carbons bonded to H, Br, and OH substituents. libretexts.orgdocbrown.info |

| C-OH Carbon | ¹³C | ~155 | The phenolic carbon is significantly deshielded by the oxygen atom. libretexts.org |

| C-Br Carbon | ¹³C | ~110 - 120 | The carbon bonded to bromine is shifted downfield. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds. The IR spectrum of a phenol (B47542) derivative typically shows a very strong and broad absorption band for the O-H stretch of the hydroxyl group, usually in the 3200-3600 cm⁻¹ region. nist.gov The broadness of this peak is a result of intermolecular hydrogen bonding.

Other key absorptions include the C-O stretching vibration of the phenolic and alcohol groups, which appear in the 1000-1200 cm⁻¹ range. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the characteristic C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is typically found at lower wavenumbers, in the 500-650 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic/Alcoholic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alcohol/Phenol C-O | C-O Stretch | 1000 - 1200 | Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. Phenol and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene ring. For phenol itself, two main absorption bands are typically observed. The substitution of the ring with a bromine atom and a hydroxymethyl group influences the position and intensity of these bands. The bromine atom, acting as a chromophore, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The electronic transitions are also sensitive to the pH and polarity of the solvent, as these factors can affect the hydrogen-bonding interactions of the hydroxyl groups.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Interactive Data Table: Crystallographic Data for the Related Compound 4-(Hydroxymethyl)phenol nih.gov

| Parameter | Value |

| Molecular Formula | C₇H₈O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.524 (3) |

| b (Å) | 11.006 (4) |

| c (Å) | 5.942 (2) |

| Volume (ų) | 622.9 (4) |

| Z | 4 |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, complement experimental data by providing a deeper understanding of the molecule's geometric and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and electronic properties of chemical compounds. For bromophenols, DFT calculations, often using the B3LYP functional, can accurately predict geometric parameters like bond lengths and angles, which can then be compared with experimental data from XRD. nih.gov

These calculations are also used to determine electronic properties such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. DFT studies on brominated phenolic compounds help elucidate how the substituents (Br, OH, CH₂OH) influence the electronic structure and reactivity of the aromatic ring. nih.gov

HOMO-LUMO Analysis for Electronic Transition and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.govijaemr.com This energy gap is crucial for understanding the electronic transitions within the molecule. The transition from the ground state to the first excited state is primarily described by an electron moving from the HOMO to the LUMO. ijaemr.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative example. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting the sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. nih.govresearchgate.net

The MEP map uses a color scale to denote different electrostatic potential regions. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are the likely sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or near-zero potential.

In a study of a complex organic co-crystal, the MEP map showed that negative potential was concentrated around electronegative atoms, while positive potential was located around hydrogen atoms. nih.gov For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the phenolic and hydroxymethyl groups, as well as the bromine atom, identifying them as sites for electrophilic interaction. The hydrogen atoms, particularly the hydroxyl protons, would exhibit positive potential, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, moving beyond the simple Lewis structure. wikipedia.org It examines intramolecular bonding, charge delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. mpg.dewisc.edu

The analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, where a higher E(2) value indicates a more significant interaction and greater charge delocalization. This method helps to explain the stability of the molecule arising from these intramolecular charge transfer events. nih.gov NBO analysis also provides insight into the hybridization of atomic orbitals and the nature of chemical bonds, classifying them as bonding (BD), antibonding (BD*), lone pair (LP), or core (CR) orbitals. mpg.de

For instance, NBO analysis on a complex Schiff base revealed that its structure was composed of 97.42% Lewis and 2.58% non-Lewis character, indicating significant intramolecular charge transfer processes. nih.gov

Non-Linear Optical (NLO) Properties and Potential Applications

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, including optical switching and data processing. nih.gov Third-order NLO properties are particularly important. These properties can be investigated using techniques like the Z-scan method, which can determine characteristics such as two-photon absorption and reverse saturable absorption. researchgate.netnih.gov

The molecular structure, especially the presence of conjugated π-systems and donor-acceptor groups, heavily influences NLO properties. The introduction of strong electron-withdrawing or donating groups can narrow the energy levels and enhance the NLO response. nih.gov Research on highly conjugated benzene derivatives has shown that modifying side groups significantly affects the energy gaps and the third-order NLO response. nih.gov The structure of this compound, with its phenyl ring substituted by a halogen (electron-withdrawing) and hydroxyl groups (electron-donating), suggests potential for NLO activity, although detailed studies are required to quantify this.

Thermodynamic Parameters and Stability Analysis

Computational methods can be used to calculate key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. researchgate.net This analysis is crucial for understanding the stability and reactivity of a compound under various thermal conditions.

Tautomerism and Intramolecular Proton Transfer Investigations

Tautomerism, particularly keto-enol tautomerism, is a key phenomenon in phenolic compounds. In solution, this compound can potentially exist in equilibrium between its enol form (the phenol) and a keto tautomer. This equilibrium can be influenced by solvent polarity and temperature. nih.gov

Furthermore, the presence of both a proton-donating group (-OH) and proton-accepting sites (the oxygen atoms) allows for the possibility of Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to another site within the same molecule. pleiades.online This can lead to the formation of an excited tautomer with distinct photophysical properties, such as a large Stokes shift in fluorescence. nih.gov Computational studies are essential to model the potential energy surfaces of the different tautomers and calculate the energy barriers for proton transfer in both the ground and excited states. mdpi.compleiades.online

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound is governed by a network of intermolecular interactions, which dictates its crystal packing. X-ray crystallography studies on closely related molecules provide significant insight into the likely interactions.

These examples strongly suggest that the crystal structure of this compound is also dominated by extensive hydrogen bonding involving its phenolic and hydroxymethyl groups, likely supplemented by C-H···π and halogen-involved interactions, leading to a stable, three-dimensional supramolecular architecture.

Table 2: Common Intermolecular Interactions in Brominated Phenols

| Interaction Type | Description | Reference Compound(s) |

|---|---|---|

| O-H···O Hydrogen Bond | Strong interaction forming chains and rings, defining the primary structure. | 4-bromo-2-(hydroxymethyl)phenol, 4-bromo-2,6-bis(hydroxymethyl)phenol |

| C-H···π Interaction | Weaker interaction where a C-H bond interacts with the π-system of the aromatic ring. | 4-bromo-2-(hydroxymethyl)phenol |

| C-H···O Hydrogen Bond | Interaction between a carbon-bound hydrogen and an oxygen atom. | 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol |

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of small molecules, such as this compound, with biological macromolecules, typically proteins. Understanding these interactions at a molecular level is crucial for elucidating the potential mechanisms of action and for the rational design of more potent and selective analogs.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—a brominated phenol with a hydroxymethyl group—are found in various biologically active compounds. The principles of molecular docking allow for the theoretical evaluation of its binding potential against a range of biological targets.

Hypothetical Docking Studies and Potential Biological Targets

Based on its structural features, this compound could be hypothetically docked against several classes of enzymes and receptors to explore its potential biological activities.

Enzyme Inhibition: The phenolic hydroxyl and hydroxymethyl groups can act as hydrogen bond donors and acceptors, while the benzene ring can participate in π-π stacking and hydrophobic interactions within an enzyme's active site. The bromine atom can form halogen bonds, which are increasingly recognized as significant in molecular recognition. Potential enzyme targets could include:

Tyrosinase: An enzyme involved in melanin (B1238610) biosynthesis. Phenolic compounds are known inhibitors of tyrosinase.

Carbonic Anhydrase: A family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Phenolic compounds have been identified as inhibitors of these enzymes.

Bacterial Enzymes: Given that derivatives of this compound are being explored for antimicrobial properties, docking studies against essential bacterial enzymes like DNA gyrase or dihydrofolate reductase could reveal potential mechanisms of antibacterial action. smolecule.com

Receptor Binding: The compound's ability to interact with various amino acid residues makes it a candidate for binding to receptor pockets. For instance, its structure shares some similarities with certain neurotransmitters and hormones, suggesting potential interactions with their respective receptors.

Illustrative Data from a Hypothetical Docking Study

To illustrate the type of data generated from a molecular docking study, the following table presents hypothetical results of docking this compound against a putative bacterial enzyme target. This data is for demonstrative purposes only and is not derived from actual experimental or computational studies.

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | Indicates a favorable and spontaneous binding interaction with the target enzyme. A more negative value suggests a stronger binding affinity. |

| Key Interacting Residues | Tyr85, Ser122, His210, Arg245 | These are the amino acid residues within the enzyme's active site that are predicted to form significant non-covalent interactions with the ligand. |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions, Halogen Bond | Specifies the nature of the chemical interactions stabilizing the ligand-protein complex. |

| Predicted Inhibitory Constant (Ki) | 5.2 µM | An estimate of the concentration of the compound required to inhibit the enzyme's activity by 50%. A lower value indicates higher potency. |

Advanced Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Synthesis

4-Bromo-3-(hydroxymethyl)phenol serves as a crucial starting material and intermediate in the synthesis of several pharmaceutically active compounds. The bromine atom provides a reactive site for cross-coupling reactions, while the phenol (B47542) and alcohol functionalities allow for etherification, esterification, and other modifications.

A primary application of this compound is its role as a key intermediate in the synthesis of Crisaborole. Crisaborole is a non-steroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis. The synthesis often involves a multi-step process where the structure of this compound is modified to create the final benzoxaborole ring system of the drug.

One synthetic route involves the conversion of this compound into 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a direct precursor to Crisaborole. This intermediate can then be converted to the final product in a one-pot synthesis, which is an efficient method for industrial-scale production. This process highlights the importance of this compound as a foundational building block for this significant pharmaceutical agent.

Table 1: Key Intermediates in the Synthesis of Crisaborole from this compound

| Intermediate Compound | Role in Synthesis |

|---|---|

| This compound | Starting material |

| 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Key intermediate formed via etherification |

| Crisaborole | Final active pharmaceutical ingredient |

The structural motifs present in this compound make it an attractive starting point for the synthesis of other bioactive phenolic compounds. The presence of bromine allows for the introduction of various functional groups through metal-catalyzed cross-coupling reactions, leading to a diverse range of derivatives. Research into the synthesis of brominated phenols with lactamomethyl moieties has demonstrated the potential to create novel compounds with antimicrobial properties. These synthetic analogues of natural marine compounds showcase the utility of brominated phenols in developing new therapeutic agents.

Beyond Crisaborole, the core structure of this compound is relevant to the synthesis of other specific drug candidates. For instance, a related compound, 4-Bromo-2,6-bis-hydroxymethyl-phenol, has been used to synthesize a Platinum(II) complex with nicotinamide that exhibits potential as an anticancer agent. This demonstrates the utility of the brominated phenol skeleton in coordination chemistry to create metal-based therapeutics. The reactivity of the bromine atom and the hydroxymethyl group allows for the construction of complex molecules with potential applications in treating a variety of diseases.

Utilization in Agrochemical Production

While direct applications of this compound in agrochemical production are not extensively documented, the broader class of brominated phenols serves as important intermediates in this industry. Compounds like 2-Bromo-5-fluorophenol are recognized as versatile building blocks for developing advanced herbicides and fungicides. nbinno.com The chemical reactivity of the bromo- and hydroxyl- groups on the phenol ring allows for the synthesis of molecules designed to target specific agricultural pests and diseases with greater efficacy. nbinno.com The structural similarity of this compound suggests its potential as a precursor for novel agrochemical agents, although specific examples are not prevalent in publicly available research.

Application in Dye and Pigment Synthesis

Brominated compounds are known to play a role in the synthesis of dyes and pigments. The process of bromination can be used to create new dye molecules or modify existing ones to enhance their properties. For example, the bromination of phenol red is a method used to produce bromophenol blue, a common indicator dye. arizona.edu Furthermore, the reaction of diazonium salts with phenols is a fundamental process in the creation of azo dyes. The structure of this compound, containing a reactive phenol ring, makes it a potential candidate for use as a coupler or as a starting material for new classes of dyes, though specific industrial applications are not widely reported.

Contributions to Polymer Chemistry and Material Science

In the realm of polymer chemistry and material science, brominated phenols are utilized for several purposes, most notably as flame retardants and as monomers for specialty polymers. europa.eu Brominated flame retardants are incorporated into a wide range of polymers to reduce their flammability. europa.eu A related compound, 4-Bromo-3-methylphenol, is used in the synthesis of functionalized initiators for polymerization reactions. ottokemi.com Phenolic compounds, in general, are precursors to phenolic resins, which are known for their thermal stability and durability. The hydroxymethyl group on this compound is a reactive site that could enable its incorporation into phenol-formaldehyde type resins, potentially imparting flame-retardant properties due to the presence of bromine.

As a Building Block for Complex Molecules

The strategic placement of the reactive sites on this compound makes it a valuable precursor in the synthesis of more intricate molecules. Organic chemists can selectively target the different functional groups to build molecular complexity. For instance, the phenolic hydroxyl group can undergo etherification or esterification reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The bromine atom is particularly useful as it allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

While specific, named complex molecules synthesized directly from this compound are not extensively documented in widely available literature, its utility as a building block is recognized in the field of organic chemistry. The combination of its functional groups makes it an ideal starting material for the synthesis of a diverse range of organic compounds. For example, bromophenols are known to be important synthetic intermediates. The bromine atom provides a reactive site for forming new carbon-carbon bonds, a fundamental process in the construction of complex organic frameworks .

The research significance of compounds like this compound lies in their potential as precursors for creating novel molecules with specific, targeted properties, including those with potential biological activity . The general class of bromophenols, which are found as natural secondary metabolites in marine algae, have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties nih.gov. This suggests that synthetic derivatives of bromophenols like this compound could be valuable in the development of new therapeutic agents.

Synthesis of Novel Materials with Desired Properties

In the realm of materials science, this compound serves as a promising monomer or cross-linking agent in the synthesis of novel polymers and materials. The phenolic and hydroxymethyl groups are capable of participating in polymerization reactions. For example, phenols and formaldehyde (B43269) (which can be formed from the hydroxymethyl group) are the traditional components of phenol-formaldehyde resins, also known as Bakelite. The presence of the bromine atom in the structure of this compound can impart specific properties, such as flame retardancy or increased refractive index, to the resulting polymer.

Furthermore, the bromine atom can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the material's properties. This versatility makes it a candidate for the development of specialized polymers with tailored characteristics for a range of applications.

While direct examples of materials synthesized specifically from this compound are not readily found in public literature, the synthesis of a Platinum(II) complex with a related compound, 4-Bromo-2,6-bis-hydroxymethyl-phenol, highlights the potential of such substituted phenols in creating new materials with interesting properties, such as antimicrobial and antioxidant activities . This demonstrates the principle of using functionalized bromophenols as ligands to create metal-organic frameworks or coordination polymers with potential applications in catalysis, sensing, or medicine.

The physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2737-20-4 |

| Molecular Formula | C7H7BrO2 |

| Molecular Weight | 203.03 g/mol |

| Melting Point | 142 °C |

| Density | 1.722 g/cm³ (Predicted) |

Biological and Pharmacological Investigations of Derivatives

Evaluation of Biological Activity of Synthesized Derivatives

While specific studies on the antimicrobial activity of 4-Bromo-3-(hydroxymethyl)phenol derivatives are limited, research on structurally related brominated phenolic compounds, such as Schiff bases derived from 5-bromosalicylaldehyde, has demonstrated notable antimicrobial effects. These analogous compounds have been evaluated against a panel of bacterial and fungal strains, showing significant, dose-dependent inhibitory activity. For instance, Schiff bases formed from the condensation of 5-bromosalicylaldehyde with long-chain alkylamines have been found to be effective against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Penicillium chrysogenum ijrpr.com. The presence of the azomethine group (–C=N–) in these Schiff bases is considered crucial for their biological activity, potentially by interacting with microbial cell components ijrpr.com.

The general antimicrobial properties of phenolic compounds are well-documented and are often attributed to their ability to disrupt microbial cell membranes, inactivate essential enzymes, and interfere with cellular functions. The introduction of a bromine atom to the phenol (B47542) ring can enhance this activity. For example, studies on other bromophenol derivatives have shown potent antibacterial activity against Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA) acs.org. One particular derivative, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant anti-SA and anti-MRSA activity acs.org. These findings suggest that derivatives of this compound could also possess significant antimicrobial properties worthy of investigation.

Table 1: Antimicrobial Activity of a Structurally Related Bromophenol Derivative (3-bromo-2,6-dihydroxyacetophenone)

| Microorganism | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 780 |

Data sourced from a study on bromophenol derivatives, indicating potential activity for structurally similar compounds acs.org.

Derivatives of bromophenols, particularly those isolated from marine sources, have demonstrated significant cytotoxic and anticancer activities against various human cancer cell lines. While direct studies on derivatives of this compound are not extensively reported, the broader class of bromophenol compounds has shown promise in this area. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a bromophenol from the red alga Rhodomela confervoides, along with its derivatives, has been investigated for its cytotoxic effects mdpi.com. One such derivative exhibited potent and selective anticancer activity against human cancer cell lines, including the keratin-forming tumor cell line HeLa (KB), Bel7402, and A549, with IC50 values of 3.09, 3.18, and 3.54 µg/mL, respectively mdpi.com.

Furthermore, synthetic modifications of bromophenol structures have been explored to enhance their anticancer potential. A series of methylated and acetylated bromophenol derivatives have been synthesized and evaluated for their anticancer activities. These studies indicate that certain modifications can lead to compounds that inhibit the viability and induce apoptosis in cancer cells, such as leukemia K562 cells nih.gov. The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability.

Table 2: Cytotoxic Activity of a Bromophenol Derivative Against Various Human Cancer Cell Lines

| Cell Line | Compound | IC50 (µg/mL) |

| KB | Derivative of BDDE | 3.09 |

| Bel7402 | Derivative of BDDE | 3.18 |

| A549 | Derivative of BDDE | 3.54 |

Data represents findings from a study on bromophenol derivatives and is indicative of the potential of this class of compounds mdpi.com.

Currently, there is a lack of specific studies on the gene expression profiles of cancer cells treated with derivatives of this compound. However, research into the mechanisms of action of other phenolic compounds in cancer cells often involves gene expression analysis to identify the molecular pathways affected. Such studies are crucial for understanding how these compounds exert their cytotoxic and apoptotic effects. Future research on this compound derivatives would benefit from such analyses to elucidate their mechanisms of action at the molecular level.

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant potential of bromophenol derivatives has been investigated using various assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govniscpr.res.insemanticscholar.org. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Table 3: Radical Scavenging Activity of Structurally Related Phenolic Compounds

| Assay | Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging | Gallic Acid Hydrate | - |

| ABTS Radical Scavenging | Gallic Acid Hydrate | 1.03 ± 0.25 |

| DPPH Radical Scavenging | Caffeic Acid | - |

| ABTS Radical Scavenging | Caffeic Acid | 1.59 ± 0.06 |

| DPPH Radical Scavenging | Quercetin | - |

| ABTS Radical Scavenging | Quercetin | 1.89 ± 0.33 |

This table presents data for well-known antioxidant phenolic compounds to provide a comparative context for the potential antioxidant activity of bromophenol derivatives nih.gov.

Derivatives of bromophenols have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

Carbonic Anhydrase Inhibition: Synthetic bromophenol derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. Some novel bromophenols have shown strong inhibitory activity against hCA I, even more effective than the clinically used sulfonamide acetazolamide nih.gov. The inhibition constants (Ki) for these compounds were in the micromolar range, indicating potent inhibition nih.gov.

Cholinesterase Inhibition: A number of synthesized bromophenols and their derivatives have demonstrated strong inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. The inhibition constants (Ki) for some of these derivatives were found to be in the nanomolar range, highlighting their high potency nih.govresearcher.life.

Isocitrate Lyase Inhibition: While less commonly studied, some brominated compounds have been investigated for their ability to inhibit isocitrate lyase, a key enzyme in the glyoxylate cycle of certain pathogens. This pathway is essential for the survival of various microorganisms, making its inhibitors potential antimicrobial agents.

Table 4: Enzyme Inhibitory Activity of Synthetic Bromophenol Derivatives

| Enzyme | Compound Class | Inhibition Constant (Ki) |

| Carbonic Anhydrase I (hCA I) | Novel Bromophenols | 13.7-32.7 µM |

| Carbonic Anhydrase II (hCA II) | Novel Bromophenols | 0.65-1.26 µM |

| Acetylcholinesterase (AChE) | Bromophenol Derivatives | 0.13-14.74 nM |

| Butyrylcholinesterase (BChE) | Bromophenol Derivatives | 5.11-23.95 nM |

| α-Glycosidase | Bromophenol Derivatives | 63.96-206.78 nM |

Data compiled from studies on various synthetic bromophenol derivatives nih.govnih.govresearcher.life.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For bromophenol derivatives, several key structural features have been identified that impact their pharmacological effects.

Position and Number of Substituents: The location and number of hydroxyl and bromine groups on the phenolic ring are critical. For antioxidant activity, the presence of multiple hydroxyl groups generally enhances radical scavenging ability. In terms of anticancer activity, a higher degree of bromination on the aryl rings has been associated with increased potency in some series of compounds nih.gov.

Nature of the Side Chain: The nature of the substituent at other positions of the phenol ring significantly influences the biological activity. For instance, in the case of antimicrobial Schiff base derivatives, the length of the aliphatic chain attached to the imine nitrogen can modulate the potency ijrpr.com.

While specific SAR studies on derivatives of this compound are yet to be extensively reported, the general principles derived from the broader class of bromophenols provide a valuable framework for the rational design of new and more potent derivatives. Future research should focus on synthesizing a library of derivatives of this specific scaffold and systematically evaluating their biological activities to establish a detailed SAR.

Ligand Design and Metal Complexation Studies

The structural framework of this compound derivatives, such as 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP), is well-suited for ligand design. The presence of multiple oxygen donor atoms allows these molecules to act as multidentate ligands, capable of forming stable complexes with a variety of transition metal ions. This chelating ability is fundamental to their application in creating new bioactive compounds and functional materials. ekb.eg The formation of these complexes is a key area of research, with studies focusing on their synthesis, structural analysis, and subsequent evaluation of their properties.

Platinum-based compounds are renowned in chemotherapy, with cisplatin being a primary example. mdpi.com However, its clinical use is often limited by side effects and drug resistance. nih.gov This has motivated the development of new platinum(II) complexes to find safer and more effective anticancer agents. mdpi.comnih.gov

Researchers have synthesized and characterized a novel Platinum(II) complex incorporating a derivative, 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP), along with nicotinamide (NA). The biological efficacy of this Pt(II) complex was evaluated for its cytotoxic, antimicrobial, and antioxidant activities.

Cytotoxicity: The cytotoxic potential of the Pt(II) complex was tested against human prostate adenocarcinoma (DU145) and breast cancer (MCF7) cell lines using the MTT assay. The results indicated that the platinum complex exhibits moderate cytotoxicity against these cancer cell lines. While the reference drug cisplatin was more effective, the complex showed significantly greater activity than the free BBHMP ligand and nicotinamide. Further investigation into gene expression suggested that the Pt(II) complex is a potent bioactive agent with the potential for anticancer applications, showing highly inhibitory effects on gene expression.

| Compound | DU145 (Prostate Cancer) | MCF7 (Breast Cancer) |

|---|---|---|

| Pt(II) Complex | Moderate Activity | Moderate Activity |

| Cisplatin (Reference) | High Activity | High Activity |

| BBHMP (Ligand) | Low Activity | Low Activity |

Antimicrobial and Antioxidant Activity: The antimicrobial properties of the BBHMP ligand and its Pt(II) complex were assessed against several bacteria and one fungus. The platinum complex demonstrated a significant inhibitory effect against Staphylococcus aureus and Candida albicans when compared to standard antibiotics. Additionally, the Pt(II) complex was found to possess effective antioxidant activity.

| Microorganism | Activity of Pt(II) Complex |

|---|---|

| Staphylococcus aureus | Significant |

| Candida albicans | Significant |

| E. coli | Not specified as significant |

| S. typhimurium | Not specified as significant |

| L. monocytogenes | Not specified as significant |

| B. cereus | Not specified as significant |

The multidentate nature of 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) allows it to coordinate with various transition metal ions beyond platinum. This versatility has been explored in the synthesis of complexes with palladium(II) and has been noted in studies involving copper(II). waset.org

A study detailed the investigation of reactions involving BBHMP and nicotinamide (NA) in the presence of Palladium(II) ions. waset.org Through physicochemical and spectrophotometric analysis, it was determined that a complexation reaction occurs. waset.org The molar ratio of the resulting complex was found to be 1:2:2 for BBHMP:NA:Pd(II), respectively. waset.org This indicates that one molecule of the BBHMP ligand and two molecules of nicotinamide react with two Pd(II) ions to form the complex. waset.org Previous research has also pointed to the formation of complexes between BBHMP and other metal ions such as copper(II) and gold(III).

Chemo-sensing Applications (e.g., Fluoride Ion Detection)

Beyond therapeutic applications, derivatives of this compound have been identified as effective chemosensors. Specifically, 4-Bromo-2,6-bis-hydroxymethyl-phenol (BBHMP) has been recognized for its ability to detect fluoride (F⁻) ions. The detection of anions like fluoride is a significant area of research due to their roles in environmental and biological systems.

BBHMP functions as a chemosensor for fluoride ions in aqueous media, and a colorimetric method for its detection has been described. waset.org This sensing capability is attributed to the interaction between the hydroxyl groups of the phenol derivative and the fluoride ions. This interaction leads to a detectable change, such as a shift in color or fluorescence, allowing for the selective identification of the anion. waset.orgmdpi.com The design of such chemosensors often relies on specific chemical reactions, like the cleavage of a silicon-oxygen (Si-O) bond induced by fluoride, which triggers a measurable spectroscopic response. mdpi.com

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 4-Bromo-3-(hydroxymethyl)phenol and its derivatives is undergoing a paradigm shift towards greener and more sustainable practices. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Key trends in this area include:

Catalysis: The use of novel catalytic systems is a primary focus. This includes the development of biocatalysts, such as enzymes, which offer high selectivity under mild conditions, and nanocatalysts that can be easily recycled. acs.orgmdpi.com Transition metal-catalyzed cross-coupling reactions, a staple in pharmaceutical synthesis, are being refined to be more efficient and sustainable. mdpi.com

Flow Chemistry: Continuous flow chemistry presents a safer, more scalable, and efficient alternative to traditional batch processing for synthesizing pharmaceutical intermediates. mdpi.com Future work may involve adapting existing syntheses of this compound to flow systems.

Regioselective C-H Functionalization: Advanced strategies for the direct and selective functionalization of C-H bonds on the phenol (B47542) ring are emerging. mdpi.comnih.gov These methods bypass the need for protecting groups and multiple steps, leading to more atom-economical synthetic routes. Research could explore the selective functionalization of the C-H bonds on the this compound scaffold.

Alternative Energy Sources: The application of microwave irradiation, ultrasound, and mechanochemistry are being explored as alternatives to conventional heating, often leading to shorter reaction times and improved yields. acs.org

Exploration of Novel Derivatives with Enhanced Bioactivity

The core structure of this compound is a promising scaffold for generating novel derivatives with significant biological activities. Bromophenols, as a class, are known for their antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties. nih.govmdpi.com

Future research is expected to systematically explore the derivatization of this compound to create libraries of new compounds for biological screening. The reactive hydroxyl and hydroxymethyl groups, along with the bromine atom, allow for a wide range of chemical modifications. Natural bromophenols found in marine algae have shown potent antioxidant and anticancer activities, suggesting that synthetic derivatives could yield promising drug candidates. nih.govnih.gov For instance, certain bromophenol derivatives have demonstrated selective inhibitory activity against various cancer cell lines. mdpi.com

Table 1: Potential Derivatives of this compound and Their Hypothesized Bioactivities

| Derivative Class | Modification Site(s) | Potential Bioactivity | Rationale/Supporting Evidence |

| Ethers | Phenolic -OH, Benzylic -OH | Enhanced anticancer, antioxidant activity | Methylated and other ether derivatives of natural bromophenols show significant antioxidant and anticancer potential. nih.gov |

| Esters | Phenolic -OH, Benzylic -OH | Improved bioavailability, antimicrobial | Acetylated bromophenols have been synthesized and evaluated for biological activities. nih.gov Esterification can modulate lipophilicity. |

| Nitrogen-containing derivatives (e.g., amines, amides) | Hydroxymethyl group (via oxidation and amidation) | Potent radical scavenging, enzyme inhibition | Nitrogen-containing bromophenols isolated from marine sources exhibit strong antioxidant properties. nih.gov |

| Carbon-Carbon coupled products | Bromine atom (via Suzuki, Stille, etc.) | Novel scaffolds for various therapeutic targets | Cross-coupling reactions are standard for creating molecular complexity and are widely used in drug discovery. mdpi.com |

| Heterocyclic derivatives | Combination of functional groups | Broad-spectrum antimicrobial, kinase inhibition | The formation of heterocyclic rings is a common strategy in medicinal chemistry to access diverse chemical space and biological targets. |

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. longdom.orgnih.gov These techniques can accelerate the research process by predicting the properties and activities of new molecules before they are synthesized, saving time and resources.

For this compound, future research will likely employ a range of computational methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities. nih.govneuroquantology.com This can guide the design of new compounds with enhanced potency.

Molecular Docking: This technique can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. neuroquantology.commdpi.com This is crucial for understanding their mechanism of action and for designing more selective drugs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological systems or material interfaces over time. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, aiding in their characterization and in understanding their chemical behavior.

Table 2: Application of Computational Methods in Future Research on this compound

| Computational Method | Research Objective | Predicted Outcome |

| QSAR | Design of derivatives with enhanced bioactivity | Identification of key structural features for optimal activity. |

| Molecular Docking | Elucidation of mechanism of action | Prediction of binding modes and affinities to biological targets. |

| MD Simulations | Understanding dynamic interactions | Insights into the stability of ligand-protein complexes. |

| DFT Calculations | Prediction of chemical properties | Accurate prediction of reactivity, electronic structure, and spectra. |

Investigation of New Applications in Emerging Fields

While this compound is a known pharmaceutical intermediate, its potential applications in other emerging fields remain largely unexplored. The unique combination of a phenol, a benzyl (B1604629) alcohol, and an aryl bromide in one molecule makes it a versatile building block.

Future research could investigate its use in:

Functional Materials: Phenolic compounds are precursors to polymers like Bakelite. The functional groups on this compound could be exploited to create novel polymers with tailored properties, such as flame retardancy (due to the bromine atom) or specific surface functionalities.

Organic Electronics: Phenol derivatives are being investigated for use in organic electronic materials. mdpi.com The potential for derivatization of this compound could lead to new materials for sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). longdom.org

Environmental Remediation: Functionalized phenolic compounds can be used to create materials for environmental applications. For example, materials derived from this compound could be explored for the adsorption of pollutants from water, or as scaffolds for catalysts used in water treatment. mdpi.com